4-Isobutylamino-3-nitroquinoline
Overview
Description
4-Isobutylamino-3-nitroquinoline (INQ) is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and organic synthesis. INQ possesses unique structural features that make it a promising candidate for the development of new drugs and therapeutic agents.
Scientific Research Applications
Vaccine Adjuvant Development
4-Isobutylamino-3-nitroquinoline: has been studied for its potential as a vaccine adjuvant. Researchers have synthesized novel imidazoquinoline analogs with the N-isobutyl substitution to target Toll-like receptors (TLRs), specifically TLR7 . These receptors are crucial for activating innate immune responses, making them valuable targets for vaccine adjuvant candidates. The synthesized compounds have shown promising results in enhancing dendritic cell activation and inducing a pro-inflammatory immune response, which is essential for effective vaccination .
Immunopharmacological Applications
The compound’s ability to modulate immune responses positions it as a candidate for immunopharmacological applications. Studies have demonstrated that analogs of 4-Isobutylamino-3-nitroquinoline can activate specific innate immune cells, leading to improved humoral and T-cell mediated immunity . This property is particularly beneficial for developing treatments against chronic viral infections and cancer.
Drug Discovery and Synthesis
N-Isobutyl-3-nitroquinolin-4-amine: serves as an intermediate in the synthesis of pharmaceutical compounds. It has been used in the preparation of imiquimod, an immune response modifier . The compound’s structural features allow for various modifications, enabling the creation of a diverse library of molecules with potential therapeutic applications.
Molecular Targeting for Therapeutics
The compound’s derivatives have been evaluated for their ability to target molecular pathways involved in disease progression. By interacting with TLR7/8, these derivatives can potentially be used to develop new therapies that harness the body’s immune system to fight diseases .
Chemical Research and Safety
In chemical research, 4-Isobutylamino-3-nitroquinoline is handled with care due to its nitro group, which requires specific safety measures during synthesis and handling. Its chemical properties are well-documented, providing a basis for safe laboratory practices .
Biological Assays and Experimental Models
The compound has been utilized in biological assays to study the immunomodulatory effects of small molecule TLR7/8 agonists. Experimental models using transfected cell lines have been employed to determine the specificity and efficacy of the compound’s analogs in activating immune responses .
Mechanism of Action
Target of Action
The primary target of 4-Isobutylamino-3-nitroquinoline is Toll-like receptors-7 and -8 (TLR7/8), which are expressed abundantly on antigen-presenting cells . These receptors play a crucial role in the immune response, making them potential targets for the development of new efficacious vaccines .
Mode of Action
4-Isobutylamino-3-nitroquinoline interacts with its targets, TLR7/8, resulting in the activation of antigen-presenting cells (APCs). This activation enhances the immune response, particularly humoral and T-cell mediated immunity .
Biochemical Pathways
The interaction of 4-Isobutylamino-3-nitroquinoline with TLR7/8 affects the immune response pathways. It leads to the activation of co-stimulatory molecules and cytokines, evoking a powerful adaptive immune response . This modulation of humoral and T-cell mediated immunity makes this compound a potential adjuvant candidate for inactivated viral antigens and various subunit and recombinant antigens .
Result of Action
The molecular and cellular effects of 4-Isobutylamino-3-nitroquinoline’s action involve the activation of specific innate immune cells, resulting in the modulation of humoral and T-cell mediated immunity . This leads to a pro-inflammatory immune response .
properties
IUPAC Name |
N-(2-methylpropyl)-3-nitroquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(2)7-15-13-10-5-3-4-6-11(10)14-8-12(13)16(17)18/h3-6,8-9H,7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUWBBGUDMBQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451360 | |
Record name | 4-Isobutylamino-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutylamino-3-nitroquinoline | |
CAS RN |
99009-85-5 | |
Record name | N-(2-Methylpropyl)-3-nitro-4-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99009-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isobutylamino-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Quinolinamine, N-(2-methylpropyl)-3-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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